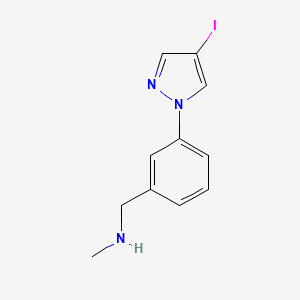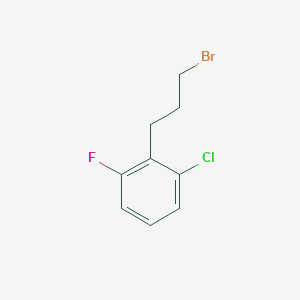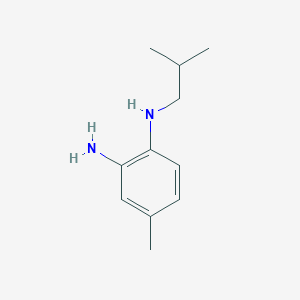
N1-Isobutyl-4-methylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a derivative of benzene and is characterized by the presence of two amino groups attached to the benzene ring, along with a methyl group and an isobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.
Alkylation: The aniline is then alkylated using an appropriate alkyl halide, such as 2-methylpropyl chloride, under basic conditions to introduce the isobutyl group.
Methylation: Finally, the compound is methylated to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of each step.
化学反应分析
Types of Reactions
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including reduced inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
3,4-Diaminotoluene: Similar structure but lacks the isobutyl group.
4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine: Similar structure with a phenylpropyl group instead of an isobutyl group.
Uniqueness
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of both a methyl group and an isobutyl group attached to the benzene ring. This specific arrangement of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
InChI 键 |
HTBZFEUIIPMEGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



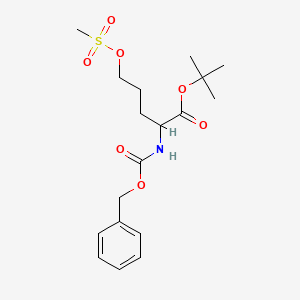
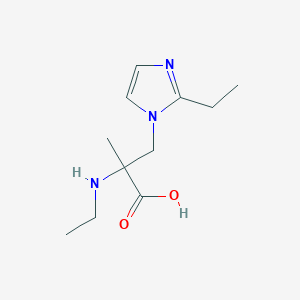
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

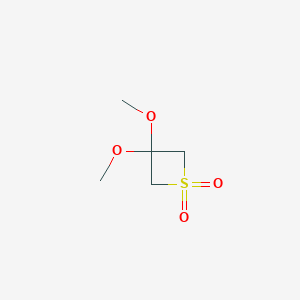
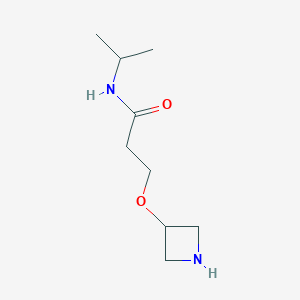
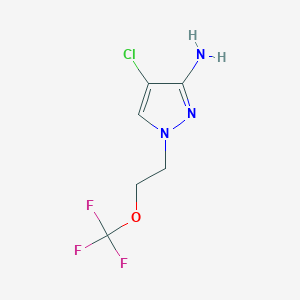
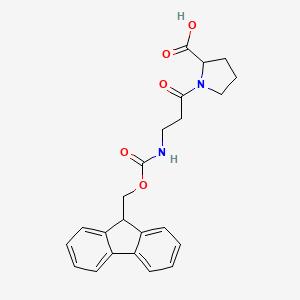
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
